molecular formula C13H20ClN5O2S B4869745 N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4869745
M. Wt: 345.85 g/mol
InChI Key: KAQVVURMBHTTMA-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the substrate or binding to the active site. This compound may also interact with receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2S/c1-4-19-11(3)13(8-15-19)22(20,21)16-6-5-7-18-9-12(14)10(2)17-18/h8-9,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVVURMBHTTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCCCN2C=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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